Superior Antiproliferative Potency Against A375 Melanoma Cells
EAPB02303, a derivative of 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol, demonstrates a 40-fold increase in antiproliferative potency against the A375 human melanoma cell line compared to the first-generation lead EAPB0503 [1]. This enhanced potency is a direct result of chemical optimization around the core scaffold.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3 nM (EAPB02303) |
| Comparator Or Baseline | 120 nM (EAPB0503, derived from 40x difference) |
| Quantified Difference | 40-fold more potent |
| Conditions | A375 human melanoma cell line |
Why This Matters
This 40-fold improvement in potency translates to a lower effective concentration in preclinical models, potentially improving the therapeutic index and reducing off-target effects, making it a superior candidate for melanoma research.
- [1] Liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitative estimation of new imiqualine leads... J. Pharm. Biomed. Anal. 2018, 148, 369-379. View Source
